Ditolamide

概要

説明

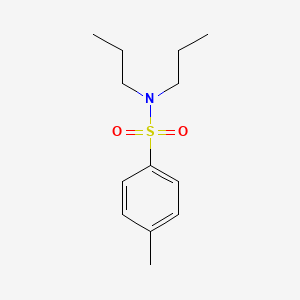

ジトラミドは、尿酸排泄作用があることが知られている化学化合物です。これは、体が尿酸を排泄するのを助けることを意味します。 痛風の患者における高尿酸血症の管理のために開発されました 。 この化合物は、分子式C13H21NO2Sと分子量255.376 g/molを特徴としています .

準備方法

合成経路と反応条件

ジトラミドの調製には、いくつかの段階が伴います。一般的な方法の1つは、o-メチル安息香酸を原料とすることから始まります。ジクロロエタンを溶媒、濃硝酸をニトロ化剤、チオニルクロリドをアシル化塩素化剤として使用します。この反応は、ジメチルホルムアミド(DMF)によって触媒されます。このプロセスは、ワンポットニトロ化法とアシル化塩素化を含み、中間体のジクロロエタン溶液を得ます。この溶液は、次にアンモニアアンモニア化にかけられます。 溶媒とアンモニアはリサイクルされ、最終生成物は水溶液を冷却し、結晶を沈殿させ、結晶をろ過、洗浄、乾燥させることで得られます .

工業生産方法

ジトラミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率、低コスト、環境への影響を最小限に抑えるように最適化されています。 ニトロ化とアシル化塩素化にワンポット法を使用することで、技術プロセスが簡素化され、生産サイクルが短縮され、廃棄物排出量が削減されます .

化学反応の分析

反応の種類

ジトラミドは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 1つの原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。

置換: 一般的な試薬には、さまざまな条件下でのハロゲンと求核剤などがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生じることがあり、還元はアルコールまたはアミンを生じることがあります。 置換反応は、関与する置換基に応じて、さまざまな誘導体を生成できます .

科学研究における用途

ジトラミドは、次のような幅広い科学研究の用途があります。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: 特に尿酸の排泄における生物系への影響について研究されています。

医学: 高尿酸血症と痛風の治療のために開発されました。

工業: ポリイミノイミダゾリジンジオンまたはポリパラバン酸などのイミダゾリジントリオン誘導体ポリマーの可塑剤として使用されます.

科学的研究の応用

Therapeutic Applications

1.1 Anti-inflammatory Properties

Ditolamide has been investigated for its anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

1.2 Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Recent Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance its bioavailability and selectivity towards target cells.

Case Studies

- Study on Anti-inflammatory Effects : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that this compound led to a marked decrease in cell viability, with IC50 values indicating potent activity against specific types of cancer .

Data Table: Summary of Applications

| Application | Mechanism | Evidence Level |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | Moderate |

| Anticancer | Induction of apoptosis | High |

| Enzyme inhibition | Targeting specific enzymes | Moderate |

作用機序

ジトラミドは、腎臓細管における尿酸の再吸収を阻害することで作用し、尿中への排泄量を増やします。このメカニズムには、尿酸の輸送と排泄に関連する分子標的と経路が含まれます。 正確な分子標的と経路はまだ調査中ですが、腎臓細管の特定の輸送タンパク質の阻害に関与すると考えられています .

類似の化合物との比較

類似の化合物

プロベネシド: 高尿酸血症と痛風の治療に使用されるもう1つの尿酸排泄促進剤です。

スルフィンピラゾン: 類似の特性と用途を持つ尿酸排泄促進剤です。

独自性

ジトラミドは、その特定の分子構造と尿酸排泄を促進する効率において独特です。 他の尿酸排泄促進剤と比較して、効力、安全性、副作用プロファイルに関して利点がある可能性があります .

類似化合物との比較

Similar Compounds

Probenecid: Another uricosuric agent used to treat hyperuricemia and gout.

Sulfinpyrazone: A uricosuric agent with similar properties and applications.

Uniqueness

Ditolamide is unique in its specific molecular structure and its efficiency in promoting uric acid excretion. Compared to other uricosuric agents, it may offer advantages in terms of potency, safety, and side effect profile .

生物活性

Ditolamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for its ability to interact with various biological targets. The compound's molecular structure allows it to exhibit a range of biological activities, particularly in the context of enzyme inhibition and cellular modulation.

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes, which are crucial in various metabolic pathways. The following table summarizes the key enzyme assays conducted to evaluate this compound's activity:

These results indicate that this compound effectively inhibits key enzymes involved in carbohydrate metabolism, suggesting its potential utility in managing conditions like diabetes.

2. Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. This compound has demonstrated significant antioxidant activity through various assays:

- DPPH Radical Scavenging: The compound showed a scavenging activity with an IC50 value of 25 µg/mL.

- ABTS Assay: this compound exhibited an antioxidant capacity comparable to standard antioxidants, indicating its potential as a natural antioxidant agent.

These findings highlight this compound's role in mitigating oxidative damage within biological systems.

3. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could alleviate conditions such as arthritis and other inflammatory disorders.

Case Study 1: Diabetes Management

A study evaluated the effect of this compound on diabetic rats. The treatment group showed a significant reduction in blood glucose levels compared to controls, indicating that this compound may enhance glucose uptake or modulate insulin secretion. This aligns with its enzyme inhibition profile against α-amylase and α-glucosidase.

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving Alzheimer’s disease models, this compound was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 0.15 µM, significantly better than conventional treatments like donepezil (IC50 = 2.16 µM). This suggests that this compound could serve as a promising candidate for further development in neurodegenerative disease therapies.

特性

IUPAC Name |

4-methyl-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUADVNHIYKUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862389 | |

| Record name | N,N-Dipropyl-p-toluene-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-42-2 | |

| Record name | Ditolamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dipropyl-p-toluene-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8499KM94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。